N-(benzo[d][1,3]dioxol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
CAS No.: 1448132-50-0
Cat. No.: VC4325337
Molecular Formula: C14H13N3O4
Molecular Weight: 287.275
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448132-50-0 |
|---|---|
| Molecular Formula | C14H13N3O4 |
| Molecular Weight | 287.275 |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
| Standard InChI | InChI=1S/C14H13N3O4/c18-14(10-7-13-17(16-10)4-1-5-19-13)15-9-2-3-11-12(6-9)21-8-20-11/h2-3,6-7H,1,4-5,8H2,(H,15,18) |
| Standard InChI Key | CMWYIJOTOOGSBK-UHFFFAOYSA-N |
| SMILES | C1CN2C(=CC(=N2)C(=O)NC3=CC4=C(C=C3)OCO4)OC1 |
Introduction
N-(benzo[d] dioxol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-2-carboxamide is a complex organic compound belonging to the class of pyrazolo[5,1-b] oxazines. This compound is notable for its potential pharmacological applications, particularly due to its diverse biological activities, which include anti-inflammatory and anti-tumor effects.
Synthesis and Chemical Reactions
The synthesis of N-(benzo[d] dioxol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-2-carboxamide typically involves multi-step reactions. The detailed conditions for these reactions, such as temperature and solvent choice, can vary significantly depending on the specific synthetic route employed.
Potential Chemical Reactions
This compound can participate in various chemical reactions, which are crucial for modifying its structure to enhance activity or selectivity against specific biological targets. These modifications often involve altering functional groups to improve the compound's interaction with enzymes or receptors.
Mechanism of Action and Biological Activities
The mechanism of action of N-(benzo[d] dioxol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-2-carboxamide is primarily linked to its interaction with specific enzymes or receptors in biological systems. The presence of the benzo[d] dioxole moiety is significant as it often enhances the compound's ability to interact effectively with biological targets.
Biological Activities
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Anti-inflammatory Effects: Compounds within this class have shown potential in reducing inflammation by modulating specific pathways.
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Anti-tumor Effects: These compounds can inhibit tumor growth by interfering with cell proliferation pathways.
Analytical Techniques for Characterization
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are essential for characterizing the physical and chemical properties of N-(benzo[d] dioxol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-2-carboxamide.
Data Table: Analytical Techniques
| Technique | Purpose |
|---|---|
| NMR | Structural elucidation and confirmation of molecular structure. |
| MS | Determination of molecular weight and fragmentation pattern. |
| IR | Identification of functional groups based on vibrational spectra. |
Potential Applications and Future Research
N-(benzo[d] dioxol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-2-carboxamide has potential applications in various scientific fields, particularly in pharmacology. Ongoing research into its efficacy and safety profiles will determine its viability as a therapeutic agent. Further studies could explore its effects in vivo to assess therapeutic potential comprehensively.
Future Directions
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In Vivo Studies: To evaluate the compound's efficacy and safety in biological systems.
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QSAR Studies: To understand how structural modifications affect its biological activity.
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